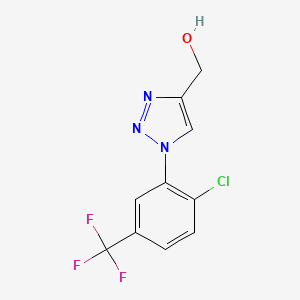

(1-(2-chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol

Descripción general

Descripción

The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic aromatic organic compound. This ring is attached to a phenyl group that is substituted with a chloro and a trifluoromethyl group. The compound also contains a methanol group attached to the 1,2,3-triazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a click chemistry reaction such as the Huisgen cycloaddition . The phenyl ring could be introduced through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic 1,2,3-triazole and phenyl rings. The electronegative chlorine and fluorine atoms would create regions of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the electronegative chlorine and fluorine atoms, as well as the polar methanol group. The compound could potentially undergo reactions at these sites .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For instance, the presence of the polar methanol group could make the compound soluble in polar solvents. The compound’s boiling and melting points would depend on its molecular structure and the strength of the intermolecular forces .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

- Kinase Inhibitors : The compound’s triazole moiety can serve as a scaffold for developing kinase inhibitors. Kinases play crucial roles in cell signaling pathways, and inhibiting them can lead to therapeutic effects. Scientists explore derivatives of this compound as potential kinase inhibitors .

Click Chemistry and Bioconjugation

The triazole ring in (1-(2-chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol is a key feature in click chemistry. Researchers use click reactions to efficiently link molecules together. Applications include:

- Bioorthogonal Labeling : Scientists employ click chemistry to attach fluorescent probes, tags, or other functional groups to biomolecules (e.g., proteins, nucleic acids). This allows precise visualization and tracking of cellular processes .

Material Science and Surface Modification

The compound’s reactivity makes it valuable in material science:

- Surface Coatings : Researchers explore its use in modifying surfaces (e.g., nanoparticles, polymers) to enhance properties like hydrophobicity, adhesion, or biocompatibility .

Agrochemicals and Pesticides

The trifluoromethyl group in this compound contributes to its bioactivity. Potential applications include:

- Herbicides and Fungicides : Scientists investigate derivatives for controlling weeds and fungal pathogens in agriculture .

Coordination Chemistry

The compound’s ability to coordinate with metal ions is relevant in coordination chemistry:

- Metal-Organic Frameworks (MOFs) : Researchers incorporate it into MOFs, porous materials with applications in gas storage, catalysis, and drug delivery .

Analytical Chemistry

The compound’s unique properties find use in analytical techniques:

- Chromatography : Scientists explore its behavior in liquid chromatography (HPLC) or gas chromatography (GC) for separation and quantification of analytes .

Thermo Scientific Chemicals. 2-Chloro-5-(trifluoromethyl)phenyl isocyanate, 97%.

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes likeThymidylate synthase . This enzyme plays a crucial role in the synthesis of DNA and cell proliferation.

Mode of Action

Based on its structural similarity to other triazole compounds, it can be hypothesized that it might interact with its target through the formation ofhydrogen bonds or metallic interactions . These interactions can lead to changes in the target’s conformation or activity, thereby affecting the biological processes it is involved in.

Biochemical Pathways

If we consider its potential target, thymidylate synthase, the compound could impact theDNA synthesis pathway . By inhibiting this enzyme, the compound could potentially disrupt DNA replication and cell division.

Pharmacokinetics

trifluoromethyl group in its structure might influence its pharmacokinetic properties. Trifluoromethyl groups are known to enhance the lipophilicity of compounds, which can improve their absorption and distribution within the body .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[1-[2-chloro-5-(trifluoromethyl)phenyl]triazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3N3O/c11-8-2-1-6(10(12,13)14)3-9(8)17-4-7(5-18)15-16-17/h1-4,18H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKLDRQYWHSKLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N2C=C(N=N2)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901155677 | |

| Record name | 1H-1,2,3-Triazole-4-methanol, 1-[2-chloro-5-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(2-chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol | |

CAS RN |

2034154-06-6 | |

| Record name | 1H-1,2,3-Triazole-4-methanol, 1-[2-chloro-5-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2034154-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole-4-methanol, 1-[2-chloro-5-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

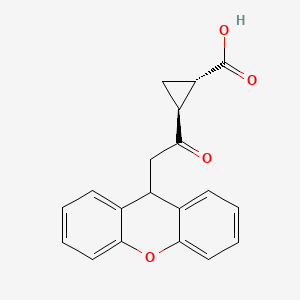

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol](/img/structure/B3114586.png)

![Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3114607.png)

![Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B3114640.png)